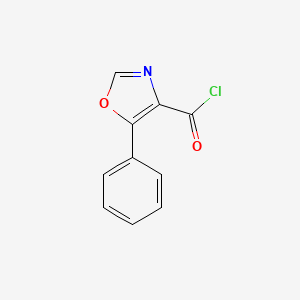

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLADISDYODORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379968 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-64-2 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 337508-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-1,3-oxazole-4-carbonyl chloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed synthesis protocols, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive acyl chloride containing a phenyl-substituted oxazole core. This unique structural motif makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 337508-64-2 | [2][3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [2] |

| Molecular Weight | 207.61 g/mol | [2] |

| Melting Point | 74 °C | [2] |

| Boiling Point | 357.187 °C at 760 mmHg | [2] |

| Density | 1.321 g/cm³ | [2] |

| Flash Point | 169.821 °C | [2] |

| Synonyms | 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole; 5-phenyloxazole-4-carbonyl chloride | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 5-phenyl-1,3-oxazole-4-carboxylic acid, followed by its conversion to the final acyl chloride.

Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid

Experimental Protocol (General Adaptation)

To a solution of ethyl isocyanoacetate and a suitable base (e.g., triethylamine or DBU) in an inert solvent such as dichloromethane or THF, benzoyl chloride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

The reaction mixture is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

The resulting ethyl 5-phenyl-1,3-oxazole-4-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the carboxylic acid product.

The crude 5-phenyl-1,3-oxazole-4-carboxylic acid can be purified by recrystallization.

Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[6]

Experimental Protocol

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 5-phenyl-1,3-oxazole-4-carboxylic acid is suspended in an excess of thionyl chloride.

A catalytic amount of DMF (1-2 drops) is added to the suspension.

The reaction mixture is heated to reflux (typically around 80 °C) for a period of 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to perform this step in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

References

- 1. 5-Phenyl-1,3-Oxazole-4-CarbonylChloride | CAS 337508-64-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 337508-64-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,3-oxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-phenyl-1,3-oxazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities, with a focus on the nuclear factor-kappa B (NF-κB) signaling pathway as a representative target.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂. Its chemical structure features a phenyl group attached to an oxazole ring, which is further substituted with a carbonyl chloride functional group. This combination of an aromatic heterocycle and a reactive acyl chloride makes it a potentially valuable intermediate in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 337508-64-2 | [1] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 74 °C | [1] |

| Boiling Point | 357.187 °C at 760 mmHg | [1] |

| Density | 1.321 g/cm³ | [1] |

| Flash Point | 169.821 °C | [1] |

| Solubility | Soluble in organic solvents like methanol. | |

| Stability | Sensitive to moisture; hydrolyzes to the corresponding carboxylic acid. Should be stored under an inert atmosphere. |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 5-phenyl-1,3-oxazole-4-carboxylic acid. The high reactivity of the acyl chloride group makes it a versatile building block for the synthesis of a variety of derivatives, including amides, esters, and other heterocyclic systems through reactions with nucleophiles.

Experimental Protocol: Synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid

This protocol describes a representative method for the synthesis of the carboxylic acid precursor.

Materials:

-

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 5-phenyl-1,3-oxazole-4-carboxylate in a mixture of THF and water.

-

Add a solution of potassium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 5-phenyl-1,3-oxazole-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of the carboxylic acid to the target acyl chloride.

Materials:

-

5-phenyl-1,3-oxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend 5-phenyl-1,3-oxazole-4-carboxylic acid in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of dimethylformamide.

-

Slowly add thionyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or used directly in subsequent reactions.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.0-8.5 ppm. The proton on the oxazole ring would likely appear as a singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons would be observed in the region of δ 120-140 ppm. The carbonyl carbon of the acyl chloride would be significantly downfield, typically above δ 160 ppm. Carbons of the oxazole ring would also be present in the aromatic region. |

| FTIR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride would be expected around 1750-1800 cm⁻¹. Bands corresponding to C=C and C=N stretching of the aromatic and oxazole rings would be observed in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group. |

Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, the oxazole scaffold is present in numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. A significant mechanism of action for the anti-inflammatory properties of some oxazole derivatives is the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3]

Canonical and Non-Canonical NF-κB Signaling Pathways

There are two main NF-κB signaling pathways: the canonical and non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1. It involves the activation of the IKKβ subunit, leading to the phosphorylation of IκBα and the subsequent activation of the p50/RelA (p65) NF-κB dimer.[2]

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and leads to the activation of the p52/RelB NF-κB dimer. It is dependent on the activation of the IKKα subunit.[2][3]

Experimental Workflow: Screening for NF-κB Inhibition

The following workflow outlines a general approach for screening this compound or its derivatives for inhibitory activity against the NF-κB pathway.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) that expresses the necessary components of the NF-κB pathway.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a predetermined time.

-

LPS Stimulation: Induce the NF-κB pathway by stimulating the cells with lipopolysaccharide (LPS).

-

Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration.

-

Western Blot Analysis: Perform western blotting to analyze the phosphorylation status of key pathway proteins such as IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would suggest an inhibitory effect.

-

Reporter Gene Assay: Utilize a reporter gene assay (e.g., luciferase) under the control of an NF-κB responsive promoter to quantify the transcriptional activity of NF-κB. A decrease in reporter activity would indicate inhibition.

-

Data Analysis: Analyze the results to determine the inhibitory concentration (IC₅₀) of the compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis from the corresponding carboxylic acid is a straightforward process, and its reactive acyl chloride functionality allows for the generation of a diverse library of derivatives. While its specific biological activities are yet to be fully elucidated, the prevalence of the oxazole scaffold in numerous bioactive molecules suggests its potential as a valuable starting point for the development of novel therapeutic agents. The provided experimental protocols and workflows offer a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds, particularly in the context of inflammatory diseases through the modulation of the NF-κB signaling pathway.

References

5-Phenyl-1,3-oxazole-4-carbonyl chloride molecular structure and formula

An In-depth Technical Guide to 5-Phenyl-1,3-oxazole-4-carbonyl chloride

This guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Formula

This compound is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom. The molecule features a phenyl group substituted at the 5-position and a carbonyl chloride group at the 4-position of the oxazole ring.

Molecular Formula: C₁₀H₆ClNO₂[1]

Molecular Weight: 207.61 g/mol [1]

CAS Number: 337508-64-2[1]

Synonyms: 5-phenyloxazole-4-carbonyl chloride, 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole[1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Melting Point | 74 °C | [1] |

| Boiling Point | 357.187 °C at 760 mmHg | [1] |

| CAS Number | 337508-64-2 | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The general synthetic pathway involves the formation of the oxazole ring followed by the conversion of a carboxylic acid functional group to a carbonyl chloride.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid

A plausible route would involve the reaction of an appropriate benzoyl-protected amino acid derivative which upon cyclodehydration would yield the desired oxazole ring.

Experimental Protocol: Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis.

Reagents and Solvents:

-

5-Phenyl-1,3-oxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[2]

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

To a solution of 5-Phenyl-1,3-oxazole-4-carboxylic acid in an anhydrous solvent, add an excess of thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux and stirred for several hours until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases.[2][3]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation or recrystallization if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively reported in the public domain. However, based on the analysis of related oxazole derivatives, the expected spectral characteristics are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group and potentially the single proton on the oxazole ring, if present. For this compound, the oxazole proton is absent. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. Expected characteristic absorption peaks include:

-

C=O stretch (carbonyl chloride): A strong absorption band in the region of 1750-1815 cm⁻¹.

-

C=N stretch (oxazole ring): An absorption band around 1600-1680 cm⁻¹.

-

C-O-C stretch (oxazole ring): Absorption bands in the fingerprint region.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Applications in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Certain oxazole-containing compounds have shown potent anticancer activity.[6]

-

Anti-inflammatory: The oxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antimicrobial: Various oxazole derivatives have demonstrated antibacterial and antifungal properties.

-

Antidiabetic: Some compounds containing the oxazole moiety have been investigated for their potential in managing diabetes.[5]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its reactive carbonyl chloride group allows for the facile introduction of various functionalities through reactions with nucleophiles such as amines, alcohols, and thiols, leading to the generation of diverse libraries of compounds for drug screening.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. 5-Phenyl-1,3-Oxazole-4-CarbonylChloride | CAS 337508-64-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. ijpbs.com [ijpbs.com]

- 6. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde (C10H6ClNO2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oxazole derivative, 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde, a compound of interest in medicinal chemistry. The presence of the oxazole ring, a key pharmacophore, combined with a substituted phenyl ring, suggests potential biological activity.[1][2] This document outlines its physicochemical properties, hypothetical biological data, detailed experimental protocols for assessing its efficacy, and visual representations of associated cellular pathways and experimental workflows.

IUPAC Name

The correct IUPAC name for the specified C10H6ClNO2 oxazole derivative is 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde .[3]

Section 1: Compound Profile and Data Presentation

This section summarizes the key physicochemical and pharmacokinetic properties of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde, alongside its hypothetical in vitro efficacy against a panel of cancer cell lines.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Value |

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde |

| CAS Number | 1269300-08-9 |

| LogP | 2.5 (Predicted) |

| Aqueous Solubility | <0.1 mg/mL (Predicted) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 3 |

| Metabolic Stability (t½ in human liver microsomes) | 45 min (Hypothetical) |

| Plasma Protein Binding | 92% (Hypothetical) |

Table 2: In Vitro Anticancer Efficacy (Hypothetical Data)

The following data represents the half-maximal inhibitory concentration (IC50) of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde against various human cancer cell lines, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HeLa | Cervical Cancer | 15.1 |

| PC-3 | Prostate Cancer | 9.8 |

| HCT116 | Colon Cancer | 11.3 |

Section 2: Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to assess the inhibitory activity of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[4]

Materials:

-

Kinase of interest (e.g., a receptor tyrosine kinase)

-

Kinase substrate peptide

-

ATP

-

3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Kinase Reaction:

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the compound.[5][6]

Materials:

-

Human cancer cell lines (e.g., A549)

-

Culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[7][8]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde and incubate for 48–72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[5]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[5][7]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.[5][6]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used for background correction.[5][6]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Section 3: Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway modulated by the compound and a general experimental workflow.

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

Caption: Drug discovery experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-(4-Chlorophenyl)-1,2-oxazole-4-carbaldehyde | C10H6ClNO2 | CID 82362901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the Synthesis of 5-Phenyloxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-phenyloxazole-4-carbonyl chloride, a crucial building block in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing from readily available starting materials. Detailed experimental protocols are provided for each step, and quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of 5-phenyloxazole-4-carbonyl chloride is most effectively achieved through a four-step sequence. The process begins with the formation of a key intermediate, ethyl 2-formamido-3-oxo-3-phenylpropanoate. This is followed by a Robinson-Gabriel type cyclization to construct the oxazole ring, subsequent hydrolysis of the resulting ester to the carboxylic acid, and finally, conversion to the target acid chloride.

Step 1: Synthesis of Ethyl 2-formamido-3-oxo-3-phenylpropanoate

The initial and crucial step is the preparation of the α-acylamino-β-ketoester intermediate. This is accomplished by the formylation of the corresponding amino compound, which can be prepared from ethyl benzoylacetate.

Experimental Protocol: Synthesis of Ethyl 2-formamido-3-oxo-3-phenylpropanoate

-

Amination of Ethyl Benzoylacetate: A solution of ethyl benzoylacetate in a suitable solvent is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base to yield ethyl 2-amino-3-oxo-3-phenylpropanoate.

-

Formylation: The resulting amino ester is then formylated using a mixture of formic acid and acetic anhydride. The reaction mixture is stirred at room temperature, and the product, ethyl 2-formamido-3-oxo-3-phenylpropanoate, is isolated after an aqueous workup and purification by column chromatography.

Step 2: Synthesis of Ethyl 5-phenyloxazole-4-carboxylate

The formation of the oxazole ring is achieved through the cyclodehydration of the α-formamido-β-ketoester intermediate, a classic example of the Robinson-Gabriel synthesis.[1][2]

Experimental Protocol: Robinson-Gabriel Cyclization

-

To a cooled solution of ethyl 2-formamido-3-oxo-3-phenylpropanoate, a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added portion-wise while maintaining a low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is carefully quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford crude ethyl 5-phenyloxazole-4-carboxylate.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 5-phenyloxazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This process is commonly referred to as saponification.[3]

Experimental Protocol: Saponification

-

Ethyl 5-phenyloxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted ester.

-

The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

The solid 5-phenyloxazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 5-phenyloxazole-4-carbonyl chloride

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride is a commonly used and effective reagent for this transformation.[4][5][6]

Experimental Protocol: Chlorination

-

5-phenyloxazole-4-carboxylic acid is suspended in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated at reflux until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.[7]

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 5-phenyloxazole-4-carbonyl chloride.

-

The product can be purified by vacuum distillation, although it is often used in the next step without further purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Ethyl benzoylacetate | Ethyl 2-formamido-3-oxo-3-phenylpropanoate | 1. Aminating Agent 2. Formic Acid/Ac₂O | 70-80 |

| 2 | Ethyl 2-formamido-3-oxo-3-phenylpropanoate | Ethyl 5-phenyloxazole-4-carboxylate | H₂SO₄ or P₂O₅ | 85-95 |

| 3 | Ethyl 5-phenyloxazole-4-carboxylate | 5-phenyloxazole-4-carboxylic acid | NaOH or KOH | 90-98 |

| 4 | 5-phenyloxazole-4-carboxylic acid | 5-phenyloxazole-4-carbonyl chloride | SOCl₂, cat. DMF | >95 |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-phenyloxazole-4-carbonyl chloride.

This guide provides a foundational understanding of the synthesis of 5-phenyloxazole-4-carbonyl chloride. Researchers are encouraged to consult the primary literature for further details and specific reaction optimization. Standard laboratory safety precautions should be followed at all times.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted 1,3-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and conformational rigidity have made it a privileged scaffold in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of substituted 1,3-oxazoles, offering detailed experimental protocols for key synthetic methodologies and insights into their mechanisms of action.

A Historical Perspective: From Discovery to Prominence

The journey of the 1,3-oxazole ring began in 1876 when Ladenburg first synthesized a compound containing this heterocyclic system.[1] However, it was Hantzsch who later categorized it as 'oxazole' in 1887.[1] The initial interest in oxazole chemistry was significantly spurred during World War II due to the (ultimately incorrect) hypothesis that the penicillin structure contained an oxazole ring.[2] This early focus paved the way for the development of fundamental synthetic routes that are still in use today.

One of the earliest and most significant contributions was the Fischer oxazole synthesis reported by Emil Fischer in 1896.[3] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde to yield 2,5-disubstituted oxazoles.[3] Shortly after, the Robinson-Gabriel synthesis , described in 1909 and 1910, provided a route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5]

Further expansion of the synthetic arsenal came with the Bredereck reaction , which utilizes the reaction of α-haloketones with formamide.[6] A major breakthrough in the synthesis of 5-substituted oxazoles was the development of the Van Leusen oxazole synthesis in 1972, which employs tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an aldehyde.[7] These classical methods laid the groundwork for the synthesis of a multitude of substituted oxazoles and remain relevant in modern organic synthesis.

The true value of the 1,3-oxazole scaffold became increasingly apparent with its discovery in numerous natural products, many of which exhibit potent biological activities.[8] This has cemented the oxazole ring as a critical pharmacophore in drug discovery, leading to the development of a wide range of therapeutic agents with activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[9][10]

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for several key methods used in the synthesis of substituted 1,3-oxazoles.

Fischer Oxazole Synthesis

This method is a classic approach for the preparation of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[3]

Experimental Protocol:

-

Reactant Preparation: The cyanohydrin and aldehyde are typically used in equimolar amounts. The reactants are dissolved in a dry, inert solvent such as diethyl ether.[3]

-

Reaction Execution: Anhydrous hydrogen chloride gas is passed through the ethereal solution of the reactants.[3]

-

Product Isolation: The oxazole product precipitates from the solution as its hydrochloride salt.[3]

-

Purification: The hydrochloride salt is collected by filtration. The free base can be obtained by treating the salt with water or by boiling it in alcohol.[3]

Robinson-Gabriel Synthesis

This synthesis involves the cyclodehydration of a 2-acylamino-ketone and is a versatile method for preparing various substituted oxazoles.[4]

Experimental Protocol:

-

Reaction Setup: The 2-acylamino-ketone is dissolved in a suitable solvent. A cyclodehydrating agent is required to catalyze the reaction.[4]

-

Reagent Addition: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is commonly used as the dehydrating agent.[8] The acid is added carefully to the solution of the 2-acylamino-ketone.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the cyclization and dehydration steps.[11]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[11]

Van Leusen Oxazole Synthesis

This method is particularly useful for the synthesis of 5-substituted oxazoles and utilizes tosylmethyl isocyanide (TosMIC).[7]

Experimental Protocol for 5-Substituted Oxazoles:

-

Reaction Setup: A mixture of the aldehyde (1.0 equivalent) and TosMIC (1.0 equivalent) is prepared in a suitable solvent, such as methanol or a mixture of DME and methanol.

-

Base Addition: A base, such as potassium carbonate, is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

Experimental Protocol for 4,5-Disubstituted Oxazoles (One-Pot):

-

Initial Alkylation: To a mixture of TosMIC (1.0 mmol) and potassium carbonate (3.0 mmol) in an ionic liquid such as [bmim]Br (2.5 mL), an aliphatic halide (1.5 mmol) is added. The mixture is stirred at room temperature for 12 hours.[9]

-

Aldehyde Addition: An aldehyde (1.2 mmol) is then added to the reaction mixture.[9]

-

Reaction Completion: The mixture is stirred for an additional 12 hours at room temperature.[9]

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[9]

Quantitative Data for Oxazole Synthesis

The following tables summarize representative quantitative data for the synthesis of substituted 1,3-oxazoles using the methods described above.

Table 1: Representative Data for Robinson-Gabriel Synthesis

| Starting Material (2-Acylamino-ketone) | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(1-Oxo-1-phenylpropan-2-yl)benzamide | H₂SO₄ | Acetic Anhydride | 90-100 | 1-4 | Varies | [8] |

| 2-Benzamidoacetophenone | POCl₃ | Dioxane | 90-110 | Varies | Varies | [8] |

| N-(2-Oxo-2-phenylethyl)acetamide | Polyphosphoric Acid | Neat | 100-160 | Varies | 50-60 | [6] |

| β-Keto amide | PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temp | Varies | High | [8] |

Table 2: Representative Data for Van Leusen Synthesis of 5-Substituted Oxazoles

| Aldehyde | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | Reflux | Varies | Good | [7] |

| Various (het)aryl methyl alcohols (in-situ oxidation) | aq.-alcoholic KOH | T3P®–DMSO or DMSO | Varies | Varies | 61-90 | [12] |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Varies | 8 h | 83 | [7] |

Table 3: Synthesis of the Drug Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a substituted 1,3-oxazole core. Its synthesis often proceeds through a multi-step sequence.

| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |

| 1. Esterification | Oxaprozin, Paeonol | EDCI, DMAP | Dichloromethane | 80 | [13] |

| 2. Prodrug Formation | Oxaprozin | N,N-Carbonyldiimidazole, Dextran | One-pot | - | [14] |

| 3. Amide Conjugation | Oxaprozin, Amino acid methyl esters | N,N'-Dicyclohexylcarbodiimide | - | 48.3 - 61.5 | [15] |

Signaling Pathways and Experimental Workflows

The biological activity of many oxazole-containing compounds stems from their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows relevant to the study of substituted 1,3-oxazoles.

Signaling Pathway of COX-2 Inhibition

Many oxazole-containing NSAIDs, such as Oxaprozin, exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition disrupts the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16]

Caption: Inhibition of the COX-2 signaling pathway by an oxazole-containing NSAID.

Mechanism of Tubulin Polymerization Inhibition

Certain natural and synthetic oxazole-containing compounds exhibit potent anticancer activity by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[17]

Caption: Mechanism of action of an oxazole-based tubulin polymerization inhibitor.

Experimental Workflow: Van Leusen Oxazole Synthesis

The following diagram outlines a typical experimental workflow for the Van Leusen synthesis of a 5-substituted 1,3-oxazole.

Caption: A typical experimental workflow for the Van Leusen oxazole synthesis.

Conclusion

The substituted 1,3-oxazole ring system has a rich history and continues to be a fertile ground for discovery in organic and medicinal chemistry. From the classical synthetic methods developed over a century ago to modern, more efficient protocols, the ability to construct this versatile scaffold has been instrumental in the advancement of drug discovery and natural product synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds, facilitating further innovation in the field.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 13. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]

- 14. Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. benchchem.com [benchchem.com]

- 17. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Profile of 5-phenyl-1,3-oxazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-phenyl-1,3-oxazole-4-carbonyl chloride (CAS 337508-64-2). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document combines known physical and predicted data with comparative analysis of structurally similar oxazole derivatives. The information herein serves as a valuable resource for the characterization, quality control, and application of this compound in research and drug development.

Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of a substituted oxazole. The core structure consists of a five-membered oxazole ring substituted with a phenyl group at the 5-position and a carbonyl chloride group at the 4-position. This combination of an aromatic heterocycle and a reactive functional group makes it a potentially valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 337508-64-2 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1] |

| Monoisotopic Mass | 207.00871 Da | [2] |

| Density | 1.321 g/cm³ | [1] |

| Melting Point | 74 °C | [1] |

| Boiling Point | 357.187 °C at 760 mmHg | [1] |

| Flash Point | 169.821 °C | [1] |

Spectroscopic Data (Predicted and Comparative)

This section details the expected spectroscopic characteristics of this compound based on predictive models and data from analogous compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule. While experimental spectra are not available, predicted collision cross-section (CCS) values provide insight into the molecule's ion mobility characteristics.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.01599 | 140.0 |

| [M+Na]⁺ | 229.99793 | 150.0 |

| [M]⁺ | 207.00816 | 143.5 |

| [M-H]⁻ | 206.00143 | 146.4 |

| [M+HCOO]⁻ | 252.00691 | 159.2 |

| Data sourced from PubChemLite prediction models.[2] |

The fragmentation pattern in mass spectrometry for phenyl-substituted oxazoles typically involves characteristic losses of CO, HCN, and fragments from the substituent groups.[3] For the title compound, fragmentation would likely involve the loss of the chlorine atom, the carbonyl group, and cleavages of the oxazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. Based on the structure of this compound and data from similar compounds, the following characteristic absorption bands are expected.[4][5]

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Expected Intensity |

| ~1770-1800 | C=O Stretch (Acyl Chloride) | Strong |

| ~1600-1615 | C=N Stretch (Oxazole Ring) | Medium |

| ~1450-1580 | C=C Stretch (Phenyl & Oxazole Rings) | Medium-Strong |

| ~1050-1150 | C-O-C Stretch (Oxazole Ring) | Strong |

| ~750-800 | C-Cl Stretch | Strong |

| ~690-770 | C-H Bending (Monosubstituted Phenyl) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts are inferred from data on various phenyl-oxazole derivatives.[4][6][7]

Table 4: Expected ¹H-NMR Chemical Shifts (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (Oxazole) | ~8.0 - 8.5 | Singlet | The proton at the 2-position of the oxazole ring. |

| Phenyl Protons | ~7.4 - 7.8 | Multiplet | Protons of the phenyl group at the 5-position. |

Table 5: Expected ¹³C-NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | ~160 - 165 | Carbonyl carbon of the acyl chloride. |

| C2 (Oxazole) | ~150 - 155 | Carbon at the 2-position of the oxazole ring. |

| C4 (Oxazole) | ~135 - 145 | Carbon at the 4-position, attached to the carbonyl group. |

| C5 (Oxazole) | ~155 - 160 | Carbon at the 5-position, attached to the phenyl group. |

| Phenyl Carbons | ~125 - 135 | Carbons of the phenyl ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Oxazole derivatives typically exhibit absorption bands related to π → π* transitions within the conjugated system.[7][8] For this compound, absorption maxima are expected in the range of 250-350 nm due to the extended conjugation between the phenyl ring and the oxazole moiety.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above, based on standard practices for similar organic compounds.[4][5][9]

Synthesis Workflow

The title compound is typically synthesized from its corresponding carboxylic acid precursor. The workflow illustrates this common preparative route followed by purification and analysis.

Mass Spectrometry (MS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

Analysis : Determine the accurate mass of the molecular ion peaks and compare the value with the theoretically calculated mass for the elemental formula C₁₀H₆ClNO₂ to confirm the composition.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing the solid sample directly on the crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

-

Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Other experiments like COSY or HSQC can be performed to aid in structure elucidation.

-

Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the signals to the molecular structure.

Logical Pathway for Structural Confirmation

The process of confirming the structure of a newly synthesized batch of this compound follows a logical progression of analytical techniques.

References

- 1. 5-Phenyl-1,3-Oxazole-4-CarbonylChloride | CAS 337508-64-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Procurement and Application of 5-Phenyl-1,3-oxazole-4-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the commercial availability and general application of 5-phenyl-1,3-oxazole-4-carbonyl chloride, a key intermediate in organic and medicinal chemistry.

Compound Identification

This compound is a reactive acyl chloride derivative of a phenyl-oxazole core. Its structure makes it a valuable building block for introducing the 5-phenyl-1,3-oxazole-4-carboxamide moiety into target molecules, a common scaffold in drug discovery.

-

Molecular Formula: C₁₀H₆ClNO₂[1]

-

Molecular Weight: 207.61 g/mol [1]

-

Synonyms: 5-phenyloxazole-4-carbonyl chloride, 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole[1]

Commercial Suppliers

The following table summarizes publicly listed commercial suppliers for research-grade this compound. Availability, purity, and quantity are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Notes / Known Purity |

| Santa Cruz Biotechnology, Inc. | 337508-64-2 | Product offered for proteomics research applications.[1][3] |

| Shanghai Ennopharm Co., Ltd. | 337508-64-2 | Listed as a supplier on ChemicalBook.[2] |

| Bellen Chemistry Co., Ltd. | 337508-64-2 | Listed as a supplier on ChemicalBook.[2] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 337508-64-2 | Listed as a supplier on ChemicalBook.[2] |

| Suzhou Rovathin Pharmatech Co., Ltd | 337508-64-2 | Listed as an alternative distributor.[1] |

| ABCR GmbH & Co. KG | 337508-64-2 | Listed as an alternative distributor.[1] |

Note: The list is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence.

Logical Workflow for Procurement and Use

The procurement and utilization of a reactive chemical intermediate like this compound requires a structured approach from supplier vetting to final experimental use. The following diagram illustrates a typical workflow.

General Experimental Protocol: Amide Bond Formation

Acyl chlorides are highly reactive intermediates primarily used for acylation reactions. A common application is the synthesis of amides via reaction with a primary or secondary amine. The following is a generalized, representative protocol.

Disclaimer: This protocol is for illustrative purposes only and has not been optimized for this compound specifically. Researchers must adapt the procedure based on the specific properties of their amine substrate and conduct appropriate safety assessments. All operations should be performed in a fume hood using appropriate personal protective equipment.

Objective: To synthesize a 5-phenyl-1,3-oxazole-4-carboxamide derivative.

Materials:

-

This compound

-

Primary or secondary amine (Substrate)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

-

Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 equivalent) and the tertiary amine base (1.2 - 1.5 equivalents) in the chosen anhydrous solvent.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Prepare a solution of this compound (1.0 - 1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with the organic solvent if necessary. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using a suitable technique, such as flash column chromatography on silica gel.[5]

The following diagram illustrates this fundamental transformation.

References

Methodological & Application

Application Notes and Protocols for Amide Synthesis Using 5-phenyl-1,3-oxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of amide derivatives using 5-phenyl-1,3-oxazole-4-carbonyl chloride. This reagent is a valuable building block for the creation of diverse chemical libraries, particularly for screening in drug discovery programs targeting kinases and other enzymes implicated in proliferative diseases. The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a recognized pharmacophore with potential applications in oncology and inflammatory diseases.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry. The use of acyl chlorides, such as this compound, offers a direct and efficient method for the acylation of primary and secondary amines. The resulting 5-phenyl-1,3-oxazole-4-carboxamides are of significant interest due to their structural similarity to known bioactive molecules, including inhibitors of protein kinases like PIM-1 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document outlines the synthesis of the acyl chloride precursor and provides detailed protocols for its use in amide synthesis with various amine substrates.

Synthesis of this compound

The synthesis of the title acyl chloride begins with the corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid can be prepared via several synthetic routes, and is commercially available. The conversion to the acyl chloride is typically achieved by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Protocol 1: Synthesis of this compound

-

Materials:

-

5-phenyl-1,3-oxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound.

-

The crude acyl chloride is typically used in the next step without further purification.

-

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the preparation of the acyl chloride.

Amide Synthesis Protocols

The following protocols describe the general procedure for the synthesis of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides from this compound and a variety of primary and secondary amines.

Protocol 2: General Procedure for Amide Synthesis with Aromatic Amines

-

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline and the tertiary amine base in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Protocol 3: General Procedure for Amide Synthesis with Aliphatic Amines

-

Materials:

-

This compound (1.0 eq)

-

Aliphatic amine (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

Follow the same procedure as described in Protocol 2, substituting the aromatic amine with the desired aliphatic amine.

-

Reaction times may be shorter for more nucleophilic aliphatic amines. Monitor the reaction closely by TLC.

-

Purify the product as described in Protocol 2.

-

Diagram 2: General Amide Synthesis Workflow

Caption: Experimental workflow for amide synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted-5-phenyl-1,3-oxazole-4-carboxamides, adapted from related isoxazole syntheses.[1] Yields and reaction conditions are indicative and may require optimization for specific substrates.

| Entry | Amine Substrate | Product | Yield (%) | M.P. (°C) |

| 1 | 4-(Methylthio)aniline | 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide | 81 | 144-146 |

| 2 | 4-(Trifluoromethoxy)aniline | 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 67.5 | 158-160 |

Note: The data presented is for a closely related 5-methyl-3-phenylisoxazole-4-carboxamide system and serves as a representative example.[1] Actual yields for the 5-phenyl-1,3-oxazole-4-carboxamide series may vary.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a key feature in a number of molecules designed as kinase inhibitors. For example, derivatives of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.

Diagram 3: Simplified IRAK4 Signaling Pathway

Caption: Inhibition of the IRAK4 signaling pathway.

The development of potent and selective IRAK4 inhibitors is a key strategy in the pursuit of novel therapeutics for inflammatory and autoimmune disorders. The synthetic accessibility of 5-phenyl-1,3-oxazole-4-carboxamide derivatives makes this scaffold an attractive starting point for the design of new IRAK4 inhibitors.

Conclusion

This compound is a versatile reagent for the synthesis of a wide range of amide derivatives. The protocols provided herein offer a robust starting point for the preparation of compound libraries for screening in drug discovery. The relevance of the resulting 5-phenyl-1,3-oxazole-4-carboxamide scaffold in the context of kinase inhibition highlights the potential of this chemical series for the development of novel therapeutics. Further optimization of reaction conditions for specific amine substrates may be required to achieve optimal yields.

References

Application Notes and Protocols: Synthesis and Biological Relevance of 5-Phenyl-1,3-oxazole-4-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 5-phenyl-1,3-oxazole-4-carboxamides via the reaction of 5-phenyl-1,3-oxazole-4-carbonyl chloride with primary amines. Additionally, it explores the biological significance of this class of compounds, focusing on their role as prostacyclin (IP) receptor antagonists.

Introduction

The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The synthesis of a library of these compounds through the acylation of various primary amines with this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. One notable application of this scaffold is in the development of antagonists for the prostacyclin (IP) receptor, a key player in vasodilation, platelet aggregation, and inflammation.

Application: Prostacyclin Receptor Antagonism

Derivatives of 5-phenyl-1,3-oxazole-4-carboxamide have been identified as potent antagonists of the prostacyclin (IP) receptor.[1] These compounds have shown high affinity for the IP receptor and can inhibit the production of cyclic AMP (cAMP), a key second messenger in the prostacyclin signaling pathway.[1] The development of selective IP receptor antagonists is of significant interest for the treatment of various inflammatory and cardiovascular diseases.

Signaling Pathway of Prostacyclin Receptor Antagonism

Prostacyclin (PGI2) exerts its effects by binding to the G-protein coupled IP receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2][3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[2][3][4] 5-Phenyl-1,3-oxazole-4-carboxamide-based antagonists block this pathway by competitively inhibiting the binding of prostacyclin to its receptor, thereby preventing the downstream signaling cascade.

Caption: Prostacyclin receptor signaling pathway and its antagonism.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent reaction with primary amines to form N-substituted 5-phenyl-1,3-oxazole-4-carboxamides.

Synthesis of this compound

The starting material, this compound, can be prepared from the corresponding carboxylic acid.

Materials:

-

5-Phenyl-1,3-oxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 5-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

General Procedure for the Synthesis of N-Substituted 5-Phenyl-1,3-oxazole-4-carboxamides

This protocol describes the general method for the acylation of primary amines with this compound.

Caption: Experimental workflow for amide synthesis.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted 5-phenyl-1,3-oxazole-4-carboxamide.

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted 5-phenyl-1,3-oxazole-4-carboxamides. The yields are based on similar reported acylation reactions and may vary depending on the specific substrate and reaction conditions.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-5-phenyl-1,3-oxazole-4-carboxamide | 4 | 85-95 |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxamide | 5 | 80-90 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxamide | 4 | 88-98 |

| 4 | Benzylamine | N-benzyl-5-phenyl-1,3-oxazole-4-carboxamide | 3 | 90-98 |

| 5 | Cyclohexylamine | N-cyclohexyl-5-phenyl-1,3-oxazole-4-carboxamide | 3 | 85-95 |

Note: The yields presented are typical ranges observed in similar acylation reactions and should be considered as estimates. Actual yields will depend on the specific experimental conditions and the purity of the reactants.

References

Application Notes and Protocols for 5-Phenyl-1,3-oxazole-4-carbonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1,3-oxazole-4-carbonyl chloride is a versatile heterocyclic building block crucial in the field of medicinal chemistry. The oxazole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the highly reactive acyl chloride group at the 4-position of the 5-phenyl-1,3-oxazole core makes it an excellent starting material for the synthesis of a diverse library of derivatives, such as amides and esters. These derivatives have shown significant potential in the development of novel therapeutic agents by targeting various biological pathways. This document provides detailed application notes on the utility of this building block, protocols for the synthesis of its derivatives, and an overview of their biological activities and mechanisms of action.

Applications in Medicinal Chemistry

Derivatives of 5-phenyl-1,3-oxazole have demonstrated significant potential in targeting key proteins involved in cancer progression, such as tubulin and cyclin-dependent kinase 2 (CDK2).

Anticancer Activity

A notable derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, has exhibited potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines.[1][2] This highlights the potential of the 5-phenyl-1,3-oxazole scaffold in developing novel anticancer agents. Molecular docking studies have suggested that these compounds may exert their effects through interactions with tubulin and CDK2.[1][2]

Data Presentation: Anticancer Activity of a 5-Phenyl-1,3-oxazole Derivative

The following table summarizes the in vitro anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate against various human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

| Cell Line | Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | < 0.01 | 0.01 | 0.03 |

| HL-60(TB) | Leukemia | 0.02 | 0.06 | 0.18 |

| K-562 | Leukemia | 0.02 | 0.05 | 0.14 |

| MOLT-4 | Leukemia | 0.01 | 0.04 | 0.12 |

| RPMI-8226 | Leukemia | 0.03 | 0.08 | 0.25 |

| SR | Leukemia | 0.01 | 0.03 | 0.09 |

| Non-Small Cell Lung | ||||

| A549/ATCC | Non-Small Cell Lung Cancer | 0.04 | 0.12 | 0.35 |

| EKVX | Non-Small Cell Lung Cancer | 0.05 | 0.15 | 0.45 |